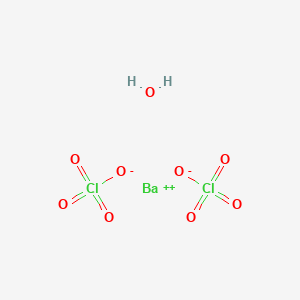

Barium perchlorate hydrate

Beschreibung

The exact mass of the compound Barium perchlorate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium perchlorate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium perchlorate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

barium(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583388 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69102-74-5 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69102-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barium perchlorate hydrate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Barium Perchlorate Hydrate

Abstract

Barium perchlorate, a potent oxidizing agent with the formula Ba(ClO₄)₂, exhibits a fascinating and complex structural chemistry, largely dictated by its hydration state. This technical guide provides a comprehensive examination of the molecular architecture of barium perchlorate, with a primary focus on its most extensively characterized hydrated form, barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O), and its anhydrous counterpart. We will delve into the intricate coordination environment of the barium cation, the geometry of the perchlorate anion, and the pivotal role of water molecules in stabilizing the crystal lattice through extensive hydrogen bonding. This document synthesizes crystallographic data with practical, field-proven insights, offering researchers, scientists, and drug development professionals a detailed understanding of the compound's structural characteristics. Methodologies for structural determination and safe handling are also presented to provide a holistic and actionable resource.

Introduction: The Significance of Barium Perchlorate

Barium perchlorate is a white crystalline solid recognized primarily for its powerful oxidizing properties, which has led to its application in pyrotechnics and as a component in explosive emulsions.[1][2] Beyond these traditional uses, its high solubility in water and ability to form complexes have garnered interest in other scientific domains.[1] For instance, it has been shown to form complexes with fluoroquinolone antibiotics, potentially increasing their solubility and uptake efficiency.[1]

The functionality and stability of barium perchlorate are intrinsically linked to its molecular structure, which varies significantly between its anhydrous and hydrated forms. Understanding these structural nuances is critical for controlling its reactivity, ensuring its safe handling, and exploring novel applications, particularly in fields like materials science and drug development where precise molecular architecture is paramount. This guide focuses on elucidating the crystallographic and molecular details of these structures.

The Spectrum of Hydration: From Anhydrous to Trihydrate

Barium perchlorate is hygroscopic and commonly exists in hydrated forms.[2][3] The degree of hydration can be controlled through specific preparation and drying methods.

-

Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O): This is a stable, well-characterized hydrate whose structure has been resolved with high precision using single-crystal X-ray crystallography.[1][4]

-

Monohydrate and Dihydrate Forms: A dihydrate can be produced by recrystallization and drying to a constant weight, while further drying over sulfuric acid can yield the monohydrate.[1] The thermal decomposition of the trihydrate in a vacuum also proceeds through these lower hydrates before reaching the anhydrous state.[5]

-

Anhydrous Barium Perchlorate (Ba(ClO₄)₂): The anhydrous form is typically obtained by heating the hydrated salt under vacuum to prevent hydrolysis.[3][5][6] Its crystal structure, distinct from the hydrated forms, was unknown until determined from laboratory X-ray powder diffraction data.[3][7]

The transition between these forms is critical, as the presence of water in the crystal lattice fundamentally alters the coordination environment and overall molecular arrangement.

Core Molecular Structure: Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O)

The trihydrate is the most illustrative example of the compound's hydrated structure, revealing a complex and elegant interplay of ionic and hydrogen bonds.

Crystallographic Data

The structural parameters for Ba(ClO₄)₂·3H₂O have been precisely determined, providing a solid foundation for understanding its molecular geometry.[4]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a, b (Å) | 7.277 |

| c (Å) | 9.656 |

| Formula Units (Z) | 2 |

| Volume (ų) | 442.9 |

| Calculated Density | 2.93 g/cm³ |

The Barium Coordination Sphere: A Distorted Icosahedron

The central barium ion (Ba²⁺) is the organizing center of the structure. It is coordinated by a total of twelve oxygen atoms in a configuration best described as a distorted icosahedron.[1][4][8] This high coordination number is characteristic of the large ionic radius of barium.

The coordination sphere is composed of:

-

Six oxygen atoms from water molecules at a distance of approximately 2.919 Å.[4]

-

Six oxygen atoms from perchlorate anions at a slightly greater distance of about 3.026 Å.[4]

This arrangement creates a complex, highly symmetric environment around the central cation, which is crucial for the stability of the crystal.

The Perchlorate Anion Geometry

In an unperturbed state, the perchlorate (ClO₄⁻) anion assumes a regular tetrahedral geometry. However, in the Ba(ClO₄)₂·3H₂O lattice, this tetrahedron is slightly distorted.[1][4] This distortion is a direct consequence of the extensive hydrogen bonding network within the crystal. The average chlorine-oxygen (Cl-O) bond length is 1.433 Å.[1][4]

The Crucial Role of Hydrogen Bonding

The water molecules are not passive occupants of the crystal lattice; they are integral to its structure, acting as bridges that link the perchlorate anions. This extensive hydrogen bonding network is responsible for the slight distortion of the perchlorate tetrahedra.[1]

The bonding arrangement is highly specific:

-

Each "axial" oxygen of a perchlorate ion is hydrogen-bonded to three water molecules.[1][4]

-

Each "trigonal" oxygen of a perchlorate ion is hydrogen-bonded to two water molecules.[1]

Conversely, each water molecule is hydrogen-bonded to six different perchlorate ions.[4] This intricate web of interactions creates a robust and stable three-dimensional structure.

Visualization of the Ba²⁺ Coordination Environment

The following diagram illustrates the distorted icosahedral coordination of the central barium ion by oxygen atoms from both water molecules and perchlorate anions.

Caption: Distorted icosahedral coordination of Ba²⁺ in Ba(ClO₄)₂·3H₂O.

The Anhydrous State: Ba(ClO₄)₂

Removal of the water of hydration results in a complete rearrangement of the crystal structure into a novel and unique architecture.[3][6]

Crystallographic Data

The anhydrous form adopts a different crystal system and space group compared to the trihydrate.[3][6][7]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 10.923 |

| b (Å) | 19.347 |

| c (Å) | 7.644 |

| Formula Units (Z) | 8 |

| Volume (ų) | 1614.5 |

A 3D Polyhedral Network

The structure of anhydrous Ba(ClO₄)₂ is best described as a three-dimensional polyhedral network.[6] This network is constructed from the corner- and edge-sharing of two fundamental building blocks:

-

BaO₁₂ Polyhedra: As in the hydrate, the barium ion maintains a 12-coordinate environment.

-

ClO₄ Tetrahedra: The perchlorate anions link these polyhedra.

In this intricate framework, each BaO₁₂ polyhedron shares corners with eight ClO₄ tetrahedra and shares edges with two other ClO₄ tetrahedra.[3][6][7] This creates a densely packed and rigid solid-state structure, fundamentally different from the hydrogen-bonded lattice of the trihydrate.

Experimental Determination of Molecular Structure

Principle Technique: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic-level structure of crystalline solids like barium perchlorate trihydrate is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and the determination of the unit cell and space group.[4] For materials like anhydrous barium perchlorate, where growing a suitable single crystal is difficult, structure determination from high-resolution X-ray powder diffraction (XRPD) data is a powerful alternative.[3][6]

Protocol: Dehydration of Barium Perchlorate Hydrate for Anhydrous Structure Analysis

The preparation of a pure anhydrous sample is a critical prerequisite for its structural analysis. The following protocol is a self-validating system, as the success of the dehydration can be confirmed by the resulting diffraction pattern, which should be free of peaks corresponding to any hydrated phases.

Objective: To prepare anhydrous Ba(ClO₄)₂ from a hydrated precursor for structural analysis by XRPD.

Causality: Heating under vacuum is essential. Heating in air can lead to hydrolysis of the perchlorate, while the vacuum facilitates the efficient removal of water molecules from the crystal lattice at a temperature below the decomposition point of the anhydrous salt.[1][5]

Methodology:

-

Sample Preparation: Thoroughly grind a sample of hydrated barium perchlorate (Ba(ClO₄)₂·xH₂O) in an agate mortar to ensure uniform particle size and efficient dehydration.

-

Containment: Place the ground powder into the bottom of a fused-silica tube. Seal the open end of the tube with a rubber septum.

-

Vacuum Setup: Insert the tube into a tube furnace, ensuring the sample is at the thermal center. Connect the tube to a vacuum pump by inserting a needle through the septum.

-

Dehydration: Begin continuous vacuum pumping. Heat the sample at a controlled rate (e.g., 4 K/min) to a final temperature of 423 K (150 °C).

-

Isothermal Hold: Maintain this temperature under continuous vacuum for a minimum of 6 hours to ensure complete removal of all water of hydration.[3][6]

-

Cooling and Handling: After the hold time, turn off the furnace and allow the sample to cool to room temperature under vacuum. The resulting anhydrous powder is highly hygroscopic and should be handled in a dry atmosphere (e.g., a glovebox) to prevent rehydration before analysis.[3]

Safety and Handling Considerations

Barium perchlorate, in all its forms, demands careful handling due to its dual hazards.

-

Strong Oxidizer: It is noncombustible but will accelerate the burning of combustible materials.[9] It should be stored away from organic materials, reducing agents, and powdered metals.[2] Reflux heating with alcohols can form highly explosive perchlorate esters.[9]

-

Toxicity: Like other soluble barium compounds, it is toxic if ingested. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. In case of exposure, seek immediate medical attention, alerting medical personnel to the possibility of barium poisoning.[9]

Conclusion

The molecular structure of barium perchlorate is highly dependent on its state of hydration. The trihydrate, Ba(ClO₄)₂·3H₂O, features a distorted icosahedral coordination sphere around the central barium ion, with a crystal lattice stabilized by an extensive and intricate network of hydrogen bonds. In contrast, the anhydrous form, Ba(ClO₄)₂, adopts a completely different orthorhombic structure characterized by a rigid three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. A thorough understanding of these distinct structural motifs, determined through techniques like X-ray diffraction, is essential for the safe handling, rational application, and future development of materials based on this versatile compound.

References

-

Wikipedia. Barium perchlorate. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 588–591. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Semantic Scholar. [Link]

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 1873-1876. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. PubMed. [Link]

-

Ramaseshan, S., & Mani, N. (1960). The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. ResearchGate. [Link]

-

FUNCMATER. Barium perchlorate trihydrate (Ba(ClO4)2•3H2O)-Crystalline. [Link]

-

Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry, 47(16), 3031-3039. [Link]

-

Sciencemadness Wiki. Barium perchlorate. (2023). [Link]

Sources

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. wholesale Barium perchlorate trihydrate Crystalline - FUNCMATER [funcmater.com]

- 3. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of barium perchlorate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion | Semantic Scholar [semanticscholar.org]

- 9. BARIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Laboratory Synthesis of Barium Perchlorate Trihydrate

This document provides a comprehensive, technically-grounded guide for the synthesis of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O). It is intended for an audience of researchers, chemists, and professionals in drug development who require a detailed understanding of the preparation, handling, and safety considerations associated with this powerful oxidizing agent. This guide eschews a rigid template in favor of a logical, causality-driven narrative that emphasizes scientific integrity and practical, field-proven insights.

Introduction to Barium Perchlorate Trihydrate

Barium perchlorate is an inorganic salt with the formula Ba(ClO₄)₂.[1] It is a potent oxidizing agent, a characteristic that defines its primary applications in pyrotechnics and as a reagent in chemical synthesis.[1][2] The compound typically exists in its hydrated form, most commonly as barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O), which presents as colorless hexagonal crystals.[3]

The anhydrous form is notably hygroscopic and has been used as an effective desiccant.[1][2] In analytical chemistry, it serves as a titrant for the determination of sulfate concentrations.[2] Understanding its synthesis is crucial for laboratories that utilize it as a starting material for other perchlorate salts, in the formulation of specialty materials, or in fundamental chemical research.

Physicochemical and Structural Properties

The trihydrate form has a well-defined crystal structure, determined by X-ray crystallography to be hexagonal.[2][4] In this structure, the barium ions are coordinated by six water oxygen atoms and six perchlorate oxygens, creating a distorted icosahedral arrangement.[2][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Ba(ClO₄)₂·3H₂O | |

| Molar Mass | 390.29 g/mol | [3][5] |

| Appearance | Colorless hexagonal crystals / White powder | [1][3] |

| Density | 2.74 g/cm³ (at 20°C) | [3] |

| Decomposition Temp. | ~400°C (for trihydrate) | [3] |

| Melting Point (Anhydrous) | 505°C | [2][6] |

| Solubility in Water | 177.8 g/100 mL (at 20°C) | [3] |

| Crystal System | Hexagonal | [2] |

Core Synthesis: The Acid-Base Neutralization Pathway

The most direct and reliable laboratory-scale synthesis of barium perchlorate involves the neutralization of a barium base with perchloric acid. This method is favored for its straightforward stoichiometry and the high purity of the resulting product upon recrystallization.

Causality of Reagent Selection

The choice of barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) as the starting material is a critical decision driven by safety and reaction dynamics.

-

Barium Carbonate (BaCO₃): This is often the preferred precursor. It is a stable, non-hygroscopic solid that is easy to handle. The reaction's progress is visually indicated by the effervescence of carbon dioxide gas. The primary consideration is controlling the rate of acid addition to manage the foaming and prevent loss of material.

-

Barium Hydroxide (Ba(OH)₂): As a strong base, its reaction with the strong acid perchloric acid is highly exothermic.[7] While the reaction is rapid and does not produce gas, it requires more careful thermal management.

The overall chemical equations for these reactions are:

BaCO₃(s) + 2 HClO₄(aq) → Ba(ClO₄)₂(aq) + H₂O(l) + CO₂(g)

Ba(OH)₂(s) + 2 HClO₄(aq) → Ba(ClO₄)₂(aq) + 2 H₂O(l)[8]

This guide will focus on the barium carbonate pathway due to its more manageable reaction kinetics in a standard laboratory setting.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis process, from initial reaction to final product isolation.

Caption: Segregation of barium perchlorate from incompatible materials.

Waste Disposal

Perchlorate waste is considered hazardous. [9]Never dispose of barium perchlorate or its solutions down the drain. All waste, including contaminated filter paper and disposable labware, must be collected in designated, clearly labeled hazardous waste containers. [10][9]Disposal should be handled by a certified environmental management company in accordance with local, state, and federal regulations. [11][9]For spills, evacuate the area, remove ignition sources, and collect the material using non-sparking tools for disposal as hazardous waste. [11]

Conclusion

The synthesis of barium perchlorate trihydrate via the acid-base neutralization of barium carbonate is a fundamental and effective laboratory procedure. However, the inherent risks associated with handling strong acids and powerful oxidizers necessitate a disciplined and informed approach. By understanding the chemical principles behind the synthesis, adhering strictly to safety protocols, and managing the material with respect for its hazardous properties, researchers can safely and reliably produce this important chemical compound for its various applications in science and industry.

References

-

Title: Barium perchlorate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Barium perchlorate - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: barium perchlorate Source: Chemister.ru URL: [Link]

-

Title: barium perchlorate trihydrate Source: Chemister.ru URL: [Link]

-

Title: Thermal decomposition of barium perchlorate Source: Canadian Science Publishing URL: [Link]

-

Title: Thermal Decomposition of Barium Perchlorate Source: ResearchGate URL: [Link]

-

Title: Thermal decomposition of barium perchlorate Source: Canadian Science Publishing URL: [Link]

-

Title: Ammonium Perchlorate Safety and Handling Source: Firefox-FX URL: [Link]

-

Title: Ammonium Perchlorate: Safety and Handling Guidelines Source: Medium URL: [Link]

-

Title: Common Name: BARIUM PERCHLORATE HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion Source: Semantic Scholar URL: [Link]

-

Title: Ammonium Perchlorate - US Hazmat Storage Source: US Hazmat Storage URL: [Link]

-

Title: DTSC Perchlorate & Best Management Practices Fact Sheet Source: CA.gov URL: [Link]

-

Title: Studies on the Electrolytic Preparation of Ba(ClO4)2 Source: The Chlorates and Perchlorates URL: [Link]

-

Title: Sodium Perchlorate Solution Safety Data Sheet Source: American Pacific URL: [Link]

-

Title: Barium perchlorate | BaCl2O8 | CID 61623 Source: PubChem URL: [Link]

-

Title: Barium perchlorate trihydrate (Ba(ClO4)2•3H2O)-Crystalline Source: FUNCMATER URL: [Link]

-

Title: Barium Perchlorate Trihydrate Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Barium Perchlorate & Perchloric Acid #chemistry Source: YouTube URL: [Link]

-

Title: Barium Perchlorate Solution Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data Source: PubMed Central URL: [Link]

-

Title: Barium perchlorate trihydrate | BaCl2H6O11 | CID 53249218 Source: PubChem URL: [Link]

-

Title: Barium: Chemical reactions Source: Pilgaard Elements URL: [Link]

-

Title: What is the ionic equation for the reaction of hydrochloric acid with barium carbonate? Source: Quora URL: [Link]

-

Title: How to Balance HClO4 + Ba(OH)2 = Ba(ClO4)2 + H2O (Perchloric acid + Barium hydroxide) Source: YouTube URL: [Link]

-

Title: Is Ba(ClO4)2 acidic, basic, or neutral (dissolved in water)? Source: YouTube URL: [Link]

Sources

- 1. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 2. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 3. barium perchlorate trihydrate [chemister.ru]

- 4. The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion | Semantic Scholar [semanticscholar.org]

- 5. Barium perchlorate trihydrate | BaCl2H6O11 | CID 53249218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BARIUM PERCHLORATE CAS#: 13465-95-7 [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. ammonium-perchlorate.com [ammonium-perchlorate.com]

- 10. aksci.com [aksci.com]

- 11. nj.gov [nj.gov]

A Technical Guide to the Thermal Decomposition of Barium Perchlorate Hydrate

This guide provides an in-depth examination of the thermal decomposition characteristics of barium perchlorate hydrate, Ba(ClO₄)₂·3H₂O. Designed for researchers and chemical safety professionals, this document synthesizes experimental findings to explain the causality behind its complex, multi-stage decomposition pathway. We will explore the dehydration process, the subsequent breakdown of the anhydrous salt through key intermediates, and the kinetic principles governing these transformations. The protocols described herein are designed as self-validating systems, emphasizing both scientific integrity and operational safety.

Physicochemical Characteristics

Barium perchlorate, in its hydrated form (most commonly as the trihydrate), is a white crystalline solid.[1] As a perchlorate salt, it is a potent oxidizing agent and requires careful handling.[2] Its high solubility in water and some organic solvents makes it versatile for various applications, including pyrotechnics and as a reagent for titrations.[1][2] Understanding its fundamental properties is crucial before undertaking thermal analysis.

Table 1: Physicochemical Properties of Barium Perchlorate and its Trihydrate

| Property | Barium Perchlorate Anhydrous | Barium Perchlorate Trihydrate | Reference(s) |

|---|---|---|---|

| Chemical Formula | Ba(ClO₄)₂ | Ba(ClO₄)₂·3H₂O | [3] |

| Molar Mass | 336.23 g/mol | 390.29 g/mol | [1][3] |

| Appearance | White powder | Colorless hexagonal crystals | [1][4] |

| Density | 3.2 g/cm³ | 2.74 g/cm³ | [1][4] |

| Decomposition Temp. | ~505 °C | ~400 °C | [1][4] |

| CAS Number | 13465-95-7 | 10294-39-0 |[3][5] |

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of barium perchlorate trihydrate is not a single event but a sequence of distinct chemical transformations. The process begins with the loss of water molecules (dehydration) at lower temperatures, followed by the far more energetic decomposition of the resulting anhydrous salt at higher temperatures.[6]

Dehydration Phase

The initial phase of heating involves the endothermic removal of the three molecules of water of crystallization. This process occurs in stages and at temperatures significantly below the decomposition point of the anhydrous salt.[6] Pumping the trihydrate at room temperature can yield the monohydrate.[6] Complete dehydration to the anhydrous form, Ba(ClO₄)₂, requires careful heating in a vacuum to prevent hydrolysis, which can occur if heated in air.[6] This step-wise water loss is readily observable via thermogravimetric analysis (TGA) as distinct mass loss steps, each corresponding to an endothermic peak in a differential scanning calorimetry (DSC) curve.

Decomposition of Anhydrous Barium Perchlorate

The decomposition of the anhydrous salt is a complex process involving unstable intermediates.[6][7] The reaction kinetics are characterized by an initial acceleratory period, followed by a linear rate, and finally, a deceleratory period.[6][8] This complex behavior points to a multi-step mechanism rather than a simple, direct conversion to final products.

The overall process can be summarized in two major stages:

-

Formation of Barium Chlorate: The first and more rapid phase involves the decomposition of barium perchlorate into barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂). The approximate stoichiometry for this stage is: 3Ba(ClO₄)₂ → 2Ba(ClO₃)₂ + BaCl₂ + 3O₂ [6][7][8]

-

Decomposition of Barium Chlorate: The intermediate barium chlorate is more thermally stable than the perchlorate but decomposes at a significant rate in the same temperature range. This second, slower stage follows a "contracting-volume" kinetic model, where the reaction rate decreases as the volume of the reactant shrinks.[6] This stage has a reported activation energy of 59 kcal/mole and proceeds as follows: Ba(ClO₃)₂ → BaCl₂ + 3O₂ [6][7]

The final solid product of the complete decomposition is barium chloride (BaCl₂).[6]

Experimental Analysis: A Protocol for TGA-DSC

To investigate this decomposition pathway, a combined Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) experiment is the method of choice. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[9]

Causality Behind Experimental Choices

-

High-Precision Balance: Essential for accurately quantifying the distinct mass loss stages corresponding to dehydration and oxygen release.

-

Inert Atmosphere (Nitrogen/Argon): The use of an inert gas is critical. Barium perchlorate is a strong oxidizer; performing the analysis in air could lead to unwanted side reactions with atmospheric components, confounding the results. An inert atmosphere ensures that the observed thermal events are solely due to the intrinsic decomposition of the sample.

-

Controlled Heating Rate (e.g., 10 °C/min): A linear and moderate heating rate is chosen to ensure thermal equilibrium within the sample and to achieve adequate resolution between successive thermal events.[10] Faster rates can cause peak overlap, while slower rates may not be practical.

-

Alumina or Platinum Crucibles: These materials are chosen for their high-temperature stability and chemical inertness, preventing any reaction between the sample and its container.[10]

Step-by-Step Experimental Protocol

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both mass and temperature using appropriate standards.

-

Start the flow of the inert purge gas (e.g., Nitrogen at 20-50 mL/min) through the furnace.[10] Allow the system to stabilize.

-

-

Sample Preparation:

-

Weigh approximately 3-5 mg of barium perchlorate trihydrate into an inert crucible (e.g., alumina). A smaller sample size minimizes thermal gradients and reduces the risk of a rapid, uncontrolled energy release.[11]

-

Record the exact initial mass.

-

-

Experimental Run:

-

Place the sample crucible onto the measurement sensor in the TGA furnace. Place an empty, tared reference crucible on the reference sensor.

-

Program the instrument with the desired temperature profile:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a rate of 10 °C/min.[10]

-

-

Begin the experiment, simultaneously recording mass (TGA), heat flow (DSC), and temperature.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature and percentage mass loss for each decomposition step. Compare the observed mass loss with theoretical values for the loss of water and oxygen.

-

DSC Curve: Identify the temperatures of endothermic (dehydration) and exothermic (decomposition) peaks. Integrate the peak areas to quantify the enthalpy changes (ΔH) for each event.

-

Table 2: Expected TGA-DSC Results Summary

| Temperature Range | Process | TGA Signal | DSC Signal |

|---|---|---|---|

| ~50 - 250 °C | Dehydration | Step-wise mass loss (~13.8% total) | Multiple endothermic peaks |

| > 400 °C | Anhydrous Decomposition | Significant mass loss (~32.8%) | Large, sharp exothermic peak(s) |

(Note: Theoretical mass loss for 3H₂O is ~13.84%. Theoretical mass loss for 4O₂ from Ba(ClO₄)₂ is ~38.06% of the anhydrous mass, or ~32.8% of the trihydrate mass.)

Safety Protocols and Handling

Trustworthiness in experimental science begins with safety. Barium perchlorate is a hazardous substance due to its properties as a strong oxidizer and the toxicity of barium compounds.[12][13] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[14][15]

-

Handling:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

CRITICAL: Keep away from heat, sparks, and open flames.

-

Avoid contact with combustible and organic materials (wood, paper, oil), finely powdered metals, reducing agents, and strong acids to prevent violent, explosive reactions.[2][12]

-

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[14] Store separately from incompatible materials mentioned above.

-

Spill & Disposal:

-

In case of a spill, evacuate the area and remove all ignition sources.[12]

-

Carefully collect the material in a sealed container for disposal. Do not use combustible materials like paper towels for cleanup.

-

Dispose of barium perchlorate as hazardous waste according to local, state, and federal regulations.[12] Chemical reduction can be used to convert it to the less hazardous barium chloride before precipitation as inert barium sulfate.

-

Conclusion

The thermal decomposition of barium perchlorate hydrate is a well-defined, multi-stage process that serves as an excellent case study in thermal analysis. It begins with endothermic dehydration, followed by a complex, exothermic decomposition of the anhydrous salt via a barium chlorate intermediate, ultimately yielding stable barium chloride. A thorough understanding of this pathway, gained through careful TGA-DSC analysis and grounded in rigorous safety protocols, is essential for any researcher or professional working with this energetic material. The insights derived from such studies are critical for ensuring process safety, predicting material stability, and enabling the controlled use of its properties in various technological applications.

References

-

ResearchGate. (2025). Thermal Decomposition of Barium Perchlorate. Available at: [Link]

-

Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry, 47(16), 3031-3039. Available at: [Link]

-

Canadian Science Publishing. (1969). Thermal decomposition of barium perchlorate. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Barium Perchlorate. Available at: [Link]

-

Bio-Fine. (n.d.). Barium Perchlorate Solution MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

CPAChem. (n.d.). Safety data sheet: Barium Perchlorate. Available at: [Link]

-

Wikipedia. (n.d.). Perchlorate. Available at: [Link]

-

Exposome-Explorer. (2005). Barium Perchlorate, anhydrous MSDS. Available at: [Link]

-

FUNCMATER. (n.d.). Barium perchlorate trihydrate (Ba(ClO4)2•3H2O)-Crystalline. Available at: [Link]

-

Chemister.ru. (n.d.). Properties of substance: barium perchlorate trihydrate. Available at: [Link]

-

PubChem. (n.d.). Barium perchlorate. Available at: [Link]

-

Wikipedia. (n.d.). Barium perchlorate. Available at: [Link]

-

Defense Technical Information Center. (n.d.). THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. Available at: [Link]

-

Universities Space Research Association. (n.d.). THERMAL DECOMPOSITION OF CALCIUM PERCHLORATE/IRON-MINERAL MIXTURES. Available at: [Link]

-

MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Available at: [Link]

-

Oreate AI Blog. (2025). Potassium Perchlorate Decomposition Reaction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perchlorate: Health Effects and Technologies for Its Removal from Water Resources. Available at: [Link]

-

Sciencemadness Wiki. (2023). Barium perchlorate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. Available at: [Link]

-

SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Available at: [Link]

-

Scientific.net. (2014). Thermal Explosion Experiment of Energetic Materials. Available at: [Link]

-

Ami Instruments. (2025). Simultaneous DSC & TGA of Barium Chloride Dihydrate. Available at: [Link]

-

Ami Instruments. (n.d.). Simultaneous DSC & TGA of Barium Chloride Dihydrate. Available at: [Link]

Sources

- 1. barium perchlorate trihydrate [chemister.ru]

- 2. wholesale Barium perchlorate trihydrate Crystalline - FUNCMATER [funcmater.com]

- 3. Barium perchlorate 97 13465-95-7 [sigmaaldrich.com]

- 4. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 5. gfschemicals.com [gfschemicals.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. ami-instruments.com [ami-instruments.com]

- 11. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. Barium perchlorate | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biofinechemical.com [biofinechemical.com]

- 15. cpachem.com [cpachem.com]

Crystal structure of Ba(ClO4)2·3H2O

An In-depth Technical Guide to the Crystal Structure of Barium Perchlorate Trihydrate, Ba(ClO₄)₂·3H₂O

Executive Summary

Barium perchlorate trihydrate, Ba(ClO₄)₂·3H₂O, is a powerful oxidizing agent whose stability and properties are intrinsically linked to its solid-state structure. This guide provides a detailed analysis of its crystal structure, as determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal P6₃/m space group. The barium cation (Ba²⁺) is centrally located in a complex, 12-coordinate environment, forming a distorted icosahedron with oxygen atoms from six water molecules and six perchlorate anions. An extensive and highly ordered hydrogen-bonding network, involving all water molecules and perchlorate oxygens, further defines and stabilizes the crystal lattice. Understanding this intricate architecture is crucial for professionals in materials science and chemistry, as it governs the compound's reactivity, hygroscopicity, and safety profile.

Introduction: Significance of the Crystalline State

Barium perchlorate is a potent oxidizing agent widely utilized in pyrotechnics and as a laboratory reagent, for instance, in the titration of sulfates.[1] In atmospheric conditions, it is most commonly stabilized as its trihydrate, Ba(ClO₄)₂·3H₂O.[2] The arrangement of ions and water molecules in the crystal lattice dictates the material's macroscopic properties, including its thermal stability, solubility, and hygroscopic nature. For researchers and drug development professionals, who may use perchlorate salts as counterions or in analytical methods, a detailed understanding of the hydrate's structure provides critical insights into ion-water interactions and the stabilization of complex ionic compounds. This guide elucidates the definitive crystal structure of barium perchlorate trihydrate, focusing on the coordination geometry and the integral role of the water of hydration.

Experimental Determination of the Crystal Structure

The definitive structure of Ba(ClO₄)₂·3H₂O was resolved by Gallucci and Gerkin (1988) using single-crystal X-ray diffraction (SC-XRD).[1][3] This technique remains the gold standard for atomic-level structural determination of crystalline solids.

Synthesis and Single Crystal Growth

The causality behind the choice of experimental protocol is critical for obtaining high-quality data. To perform SC-XRD, a well-ordered single crystal of sufficient size and quality is paramount.

Protocol for Crystal Growth:

-

Precursor Selection: The synthesis begins with a reaction between a soluble barium salt (e.g., barium chloride) and an excess of perchloric acid.[1] The use of excess acid ensures the complete conversion of the barium salt to barium perchlorate.

-

Solution Preparation: The reactants are dissolved in deionized water to create a saturated aqueous solution.

-

Slow Evaporation: The solution is placed in a vessel with a loosely fitting cover, allowing for slow, controlled evaporation of the solvent at a constant temperature (e.g., 295 K). This method is chosen over rapid crystallization to prevent the formation of polycrystalline powder and encourage the growth of larger, more ordered single crystals.

-

Crystal Harvesting: Over several days or weeks, colorless hexagonal crystals of Ba(ClO₄)₂·3H₂O form and are carefully harvested from the mother liquor.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The SC-XRD workflow is a self-validating system, where the quality of the final structural model is supported by statistical indicators derived directly from the experimental data.

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Methodology Explained:

-

Radiation Source: The experiment utilized Molybdenum Kα radiation (λ = 0.71069 Å).[3] This X-ray source is common for inorganic compounds, especially those containing heavier elements like barium, as it provides a good balance between diffraction intensity and resolution.

-

Data Collection: A suitable crystal is mounted on a goniometer and maintained at a constant temperature (295 K) to minimize thermal vibrations, which can degrade data quality.[3] The crystal is rotated while being irradiated, and thousands of diffraction patterns are collected.

-

Structure Solution and Refinement: The collected data are processed to yield a set of unique reflections. The positions of the heavy barium and chlorine atoms are typically found first, followed by the lighter oxygen and hydrogen atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. The final model's quality is assessed by the R-factor (residual factor), with the reported R-value of 0.023 indicating an excellent fit.[3]

Crystallographic Data and Structural Analysis

The analysis of Ba(ClO₄)₂·3H₂O revealed a highly symmetric and intricate structure.

Unit Cell and Space Group

The compound crystallizes in the hexagonal system, which is consistent with the observed hexagonal crystal morphology.[4] The specific space group was confirmed as the centrosymmetric P6₃/m.[1][3] A centrosymmetric space group possesses an inversion center, which implies that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z).

| Parameter | Value | Reference |

| Chemical Formula | Ba(ClO₄)₂·3H₂O | [3] |

| Molecular Weight (Mr) | 390.28 | [3] |

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃/m | [1][3] |

| a | 7.277 (2) Å | [3] |

| c | 9.656 (1) Å | [3] |

| Cell Volume (V) | 442.9 (1) ų | [3] |

| Formula Units (Z) | 2 | [3] |

| Calculated Density (Dχ) | 2.93 g/cm³ | [3] |

| Temperature (T) | 295 K | [3] |

| R-factor | 0.023 | [3] |

Table 1: Summary of crystallographic data for Ba(ClO₄)₂·3H₂O.

Coordination Environment of the Barium Cation

The most striking feature of the structure is the coordination sphere of the Ba²⁺ ion. Each barium atom is coordinated by twelve oxygen atoms, creating a coordination number of 12, which is common for large cations like barium.[5] This arrangement forms a slightly distorted icosahedron.[1][3]

-

Coordinating Atoms: The twelve coordinating oxygen atoms originate from two distinct sources: six from water molecules (O(3)) and six from perchlorate ions (O(2)).[3]

| Interaction | Distance (Å) | Reference |

| Ba — O(3) (Water) | 2.919 (1) | [3] |

| Ba — O(2) (Perchlorate) | 3.026 (2) | [3] |

Table 2: Key interatomic distances in the Ba²⁺ coordination sphere.

The Ba-O distances to the water molecules are significantly shorter than those to the perchlorate oxygens, indicating a stronger interaction. This is expected, as the water molecule is a neutral ligand with a strong dipole moment, leading to effective ion-dipole interactions.

Figure 2: The 12-coordinate distorted icosahedral environment of Ba²⁺.

Geometry of the Perchlorate Anion

The perchlorate (ClO₄⁻) ion itself is nearly a perfect tetrahedron, though it just fails to achieve ideal Td symmetry within the experimental error.[3] The average chlorine-oxygen (Cl-O) bond length is 1.433 Å, which is typical for a perchlorate anion.[3] The slight distortion from perfect tetrahedral geometry is caused by the different crystalline environments of the axial and trigonal oxygen atoms, particularly their involvement in the hydrogen-bonding network.

The Role of Water: An Extensive Hydrogen Bonding Network

The three water molecules in the formula unit are not mere guests in the lattice; they are fundamental to its structural integrity. They participate in a complex and comprehensive hydrogen-bonding network with the perchlorate ions.[3]

-

Each perchlorate ion is a hydrogen bond acceptor at all four of its oxygen atoms, linking to a total of nine different water molecules.[3]

-

The axial perchlorate oxygen (O(1)) accepts hydrogen bonds from three water molecules.[3]

-

The three trigonal perchlorate oxygens (O(2)) each accept hydrogen bonds from two water molecules.[3]

-

Conversely, each water molecule acts as a hydrogen bond donor to six different perchlorate ions.[3]

This extensive network creates a robust, three-dimensional framework that holds the Ba²⁺ cations and ClO₄⁻ anions in place, contributing significantly to the stability of the hydrated crystal.

Structure-Property Relationships

-

Hygroscopicity and Stability: The well-defined coordination of water to the barium ion and the extensive hydrogen bonding explain why the trihydrate is a stable, commonly isolated form. The anhydrous form, Ba(ClO₄)₂, is highly reactive with atmospheric water because the Ba²⁺ ion has an unsatisfied coordination sphere that is readily filled by water molecules.[2] The trihydrate structure represents a lower energy state where the coordination and bonding potentials are largely satisfied.

-

Implications for Pharmaceutical Science: While not a pharmaceutical itself, the structure of Ba(ClO₄)₂·3H₂O serves as an excellent model system. The detailed characterization of the ion-water and hydrogen-bonding interactions is directly applicable to understanding the behavior of active pharmaceutical ingredients (APIs) that form crystalline hydrates. The stability of a drug hydrate, its dissolution rate, and its solid-state chemistry are all governed by analogous structural principles.

Conclusion

The crystal structure of barium perchlorate trihydrate is a testament to the intricate and elegant way in which ions and solvent molecules arrange themselves in the solid state. Key features include a hexagonal P6₃/m crystal system, a 12-coordinate barium cation in a distorted icosahedral environment, and a pervasive hydrogen-bonding network that dictates the overall architecture. This detailed structural knowledge, grounded in high-quality experimental data, is indispensable for understanding the chemical and physical properties of this compound and provides a valuable reference for researchers in materials science, chemistry, and pharmaceutical development.

References

- Barium perchlor

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 1873-1876. [Link]

-

Mani, N., & Ramaseshan, S. (1960). The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion. Zeitschrift für Kristallographie - Crystalline Materials, 114(1-6), 200-215. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 588-591. [Link]

-

FUNCMATER. Barium perchlorate trihydrate (Ba(ClO4)2•3H2O)-Crystalline. [Link]

-

Kiper, R. A. Properties of substance: barium perchlorate trihydrate. [Link]

Sources

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of barium perchlorate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. barium perchlorate trihydrate [chemister.ru]

- 5. The crystal structure of barium Perchlorate trihydrate Ba(ClO4)2 · 3H2O and the crystal coordination of Ba++ Ion | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physical Characteristics of Barium Perchlorate Hydrate

This guide provides a comprehensive examination of the physical and structural characteristics of barium perchlorate hydrate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental properties with the analytical methodologies required for robust characterization. We will explore the causality behind experimental choices, ensuring a thorough understanding of not just what to measure, but why specific techniques yield critical insights into the material's nature.

Introduction: The Significance of Barium Perchlorate and its Hydrated Forms

Barium perchlorate, with the chemical formula Ba(ClO₄)₂, is a powerful oxidizing agent noteworthy for its high solubility in water and some organic solvents.[1] Its primary applications are found in pyrotechnics and as a component in explosive emulsions.[1][2] In the laboratory setting, it has historical use as a dehydrating agent and is currently employed for the titrimetric determination of sulfate ions.[1][2]

The compound is strongly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[2][3][4] The most stable and well-characterized of these is barium perchlorate trihydrate, Ba(ClO₄)₂·3H₂O.[1][5] Understanding the physical characteristics of this hydrate is paramount for its safe handling, storage, and application, as the presence of water molecules significantly influences its crystal structure, stability, and reactivity. This guide will focus primarily on the trihydrate form while drawing comparisons to the anhydrous salt.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the foundation for any advanced characterization. The data below has been consolidated for both the common trihydrate and the anhydrous form for comparative analysis.

| Property | Barium Perchlorate Trihydrate | Barium Perchlorate (Anhydrous) |

| Chemical Formula | Ba(ClO₄)₂·3H₂O | Ba(ClO₄)₂ |

| Molar Mass | 390.27 g/mol [6] | 336.22 g/mol [1] |

| Appearance | Colorless hexagonal crystals[7] | White powder[1] |

| Density | 2.74 g/cm³ (at 20°C)[7] | 3.2 g/cm³[1] |

| Decomposition Temp. | 400 °C[7] | 505 °C[1] |

| Refractive Index (n_D) | 1.533 (at 20°C)[7] | Not available |

| Solubility in Water | 138.1 g/100 mL (0°C)[7]177.8 g/100 mL (20°C)[7]205.8 g/100 mL (40°C)[7] | 66.48 g/100 mL (25°C)[1]198 g/100 ml (25 °C) |

| Solubility in Solvents | Ethanol: Very soluble[7]Methanol: Soluble[7]Acetone: Sparingly soluble[7]Diethyl Ether: Insoluble[7] | Ethanol: 125 g/100 ml (25 °C)Acetone: 125 g/100 ml (25 °C)Diethyl Ether: Insoluble |

Hydration States and Hygroscopicity

The hygroscopic nature of barium perchlorate is a critical handling consideration.[2][3] The anhydrous form will readily absorb atmospheric water to form hydrates. The transition between these states is a reversible process dependent on environmental conditions such as humidity and temperature.

The trihydrate can be dehydrated to the monohydrate by drying over sulfuric acid or by pumping at room temperature.[1][8] Further heating to 140°C under vacuum is required to obtain the anhydrous form.[1] It is crucial to perform this dehydration in a vacuum, as heating in air can lead to hydrolysis of the perchlorate ion.[1][8]

Caption: Dehydration and hydration pathways for barium perchlorate.

Crystallography and Molecular Structure

The definitive understanding of a solid-state material's properties comes from its crystal structure. X-ray crystallography has provided detailed atomic-level insights into both the anhydrous and trihydrate forms of barium perchlorate.

Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O)

The structure of the trihydrate was resolved by Gallucci and Gerkin (1988).[1] It crystallizes in the hexagonal system with the centrosymmetric space group P6₃/m.[1][5]

-

Coordination Environment: The barium ions (Ba²⁺) are central to the structure, each coordinated by six water oxygen atoms and six perchlorate oxygen atoms.[1][5] This creates a slightly distorted icosahedral arrangement. The Ba-O distances are 2.919 Å for the water oxygens and 3.026 Å for the perchlorate oxygens.[1][5]

-

Perchlorate Ion Geometry: The perchlorate ion (ClO₄⁻) deviates slightly from a perfect tetrahedral geometry.[1][5] This distortion is a direct result of extensive hydrogen bonding within the crystal lattice.

-

Hydrogen Bonding Network: A complex hydrogen bonding network is key to the structure's stability. Each water molecule is hydrogen-bonded to six perchlorate ions.[5] Conversely, each perchlorate ion is hydrogen-bonded to nine water molecules.[5] This intricate network dictates the orientation of the ions and the overall crystal packing.

Anhydrous Barium Perchlorate (Ba(ClO₄)₂)

More recently, the crystal structure of the anhydrous form was determined from powder X-ray diffraction data.[9][10]

-

Crystal System: The anhydrous salt crystallizes in the orthorhombic space group Fddd.[9][10]

-

Coordination Environment: The structure is a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra.[9][10] Each Ba²⁺ ion is surrounded by twelve oxygen atoms from neighboring perchlorate groups.

Analytical Characterization Protocols

To verify the identity, purity, and hydration state of a barium perchlorate sample, a multi-technique approach is required. The choice of technique is driven by the specific information sought.

Rationale for Technique Selection

-

X-Ray Diffraction (XRD): This is the gold standard for identifying crystalline phases. Its primary purpose is to distinguish between the anhydrous, monohydrate, and trihydrate forms, each of which possesses a unique diffraction pattern or "fingerprint." It is the only technique that provides definitive structural information.[11][12]

-

Thermogravimetric Analysis (TGA): TGA is essential for quantifying the water content.[11][12] By precisely measuring the mass loss as a function of temperature, one can determine the stoichiometry of the hydrate (i.e., the 'n' in Ba(ClO₄)₂·nH₂O).

-

Vibrational Spectroscopy (FTIR/Raman): These techniques are excellent for confirming the presence of specific molecular groups.[11][12] They are used to identify the characteristic vibrations of the perchlorate anion (ClO₄⁻) and the O-H bands of the water of hydration.[13][14][15]

Caption: Workflow for determining hydrate stoichiometry using TGA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify the water of hydration in a sample of barium perchlorate hydrate.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using appropriate standards (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of the barium perchlorate hydrate sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Method Setup:

-

Atmosphere: Set a high-purity, inert gas flow (e.g., Nitrogen) at 50-100 mL/min. An inert atmosphere is chosen to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a rate of 10°C/min. This heating rate is a good balance between resolution and experimental time.

-

-

-

Data Acquisition: Initiate the run and record the mass change as a function of temperature.

-

Data Analysis:

-

Identify the distinct mass loss steps on the resulting TGA curve. For Ba(ClO₄)₂·3H₂O, a significant mass loss corresponding to the loss of water will occur before the final decomposition of the anhydrous salt above 400°C.[7]

-

Calculate the percentage mass loss for the dehydration step.

-

Compare the experimental mass loss to the theoretical mass loss for the trihydrate (13.85%) to confirm the stoichiometry.

-

Safety, Handling, and Storage

Barium perchlorate, in both anhydrous and hydrated forms, requires careful handling due to its hazardous properties.

-

Strong Oxidizer: It is classified as a strong oxidizer (Hazard Class 5.1).[2] It can cause fire or explosion, especially when in contact with combustible materials, organic compounds, reducing agents, or powdered metals.[2][16][17] Keep away from heat, sparks, and open flames.[4][16]

-

Toxicity: Like other soluble barium compounds, it is toxic if ingested or inhaled.[3] Barium poisoning can affect the nervous system and muscles.

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][18] It should be stored away from incompatible materials, particularly combustibles and reducing agents.[17]

Conclusion

Barium perchlorate hydrate, primarily found as the trihydrate, is a crystalline solid whose physical properties are dominated by an extensive hydrogen-bonding network. This network dictates the material's hexagonal crystal structure and influences the geometry of the constituent perchlorate ions. Its hygroscopic nature necessitates controlled storage and handling, while its identity and degree of hydration are best characterized by a combination of analytical techniques, including X-ray diffraction for phase identification and thermogravimetric analysis for stoichiometric quantification. A thorough understanding of these characteristics is essential for the safe and effective application of this powerful oxidizing agent.

References

- Wikipedia.

- PubChem.

- CymitQuimica.

- Gallucci, J. C., & Gerkin, R. E. (1988). Structure of barium perchlorate trihydrate.

- Mitka, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics.

- Chemister.ru.

- ProQuest. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

- The Lab Depot.

- Loba Chemie. BARIUM PERCHLORATE (TRIHYDRATE)

- FUNCMATER.

- Bishop, J. L., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Journal of Geophysical Research: Planets.

- ChemicalBook.

- Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry, 47(16), 3031-3037.

- ResearchGate.

- Li, H., et al. (2011). ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. Journal of Solution Chemistry.

- Pandiarajan, S., et al. (2005). Infrared and Raman spectroscopic studies of l-valine l-valinium perchlorate monohydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- PubMed. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

- NOAA.

- Sciencemadness Wiki. (2023).

- Semantic Scholar. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

- New Jersey Department of Health. (2010).

- ResearchGate.

- ChemicalBook.

- ResearchGate.

- Park, S., et al. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data.

- J-GLOBAL. The crystal structure of barium perchlorate trihydrate Ba(ClO4)2.

- AMERICAN ELEMENTS.

- ResearchGate. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)

- ACS Publications. (2010).

Sources

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. wholesale Barium perchlorate trihydrate Crystalline - FUNCMATER [funcmater.com]

- 3. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 4. BARIUM PERCHLORATE - Safety Data Sheet [chemicalbook.com]

- 5. Structure of barium perchlorate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barium perchlorate trihydrate | BaCl2H6O11 | CID 53249218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. barium perchlorate trihydrate [chemister.ru]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - ProQuest [proquest.com]

- 13. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. labdepotinc.com [labdepotinc.com]

- 17. nj.gov [nj.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Barium Perchlorate Hydrate (CAS No. 10294-39-0)

Abstract: This technical guide provides a comprehensive overview of barium perchlorate hydrate, with a primary focus on its trihydrate form (Ba(ClO₄)₂ · 3H₂O), CAS Number 10294-39-0. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, handling, and diverse applications. The guide emphasizes the scientific principles behind its use and provides validated protocols for its preparation and analysis.

Introduction and Significance

Barium perchlorate is a potent oxidizing inorganic compound with the chemical formula Ba(ClO₄)₂.[1] It exists in both anhydrous and hydrated forms, with the trihydrate being a common variant. Due to the high oxidation state of chlorine (+7), barium perchlorate is a strong oxidizing agent, a characteristic that underpins many of its applications.[2][3] Its utility spans various scientific and industrial fields, including pyrotechnics, analytical chemistry, and chemical synthesis.[3][4] In the context of drug development and research, its properties as a dehydrating agent and a source of non-coordinating perchlorate anions are of particular interest.[1]

Physicochemical and Structural Properties

Barium perchlorate hydrate typically appears as a white, crystalline solid.[5][6] It is highly soluble in water and also shows solubility in various organic solvents like ethanol and methanol.[7] The compound is hygroscopic, readily absorbing moisture from the atmosphere.[5][8]

Structural Analysis of Barium Perchlorate Trihydrate

X-ray crystallography has been instrumental in elucidating the structure of barium perchlorate trihydrate. In this structure, the barium ions are coordinated by six water oxygen atoms and six perchlorate oxygens, resulting in a distorted icosahedral arrangement.[1] The perchlorate ion exhibits a near-tetrahedral geometry.[1]

Physicochemical Data Summary

| Property | Value | References |

| CAS Number | 10294-39-0 | |

| Molecular Formula | Ba(ClO₄)₂ · 3H₂O | |

| Molecular Weight | 390.27 g/mol | |

| Appearance | Colorless hexagonal crystals | [7] |

| Density | 2.74 g/cm³ (at 20°C) | [7] |

| Melting Point | Decomposes around 400-505°C | [1][9] |

| Solubility in Water | 177.8 g/100 mL (at 20°C) | [7] |

| Solubility in Ethanol | Very soluble | [7] |

Synthesis and Preparation

Synthesis of Barium Perchlorate

Barium perchlorate can be synthesized through several routes. A common laboratory method involves the reaction of perchloric acid with barium carbonate or barium hydroxide.

-

Reaction with Barium Carbonate: 2 HClO₄ + BaCO₃ → Ba(ClO₄)₂ + H₂O + CO₂

-

Reaction with Barium Hydroxide: 2 HClO₄ + Ba(OH)₂ → Ba(ClO₄)₂ + 2 H₂O

For larger-scale production, the evaporation of a solution containing sodium perchlorate and barium chloride is often employed.[1]

Preparation of Anhydrous Barium Perchlorate

The anhydrous form of barium perchlorate is a valuable reagent, particularly for its use as a desiccant.[1] It can be prepared by the careful dehydration of its hydrated form.

This protocol is based on established methods for preparing the anhydrous salt.[2][10] The key is to perform the heating under vacuum to prevent the hydrolysis of the perchlorate ion.[1][11]

-

Sample Preparation: Thoroughly grind the barium perchlorate hydrate powder in an agate mortar.

-

Apparatus Setup: Place the ground powder in a fused-silica tube. Seal one end of the tube with a rubber septum.

-

Vacuum Application: Insert the tube into a furnace, ensuring the end with the sample is at the center. Connect the other end to a vacuum pump via a needle inserted through the septum.

-

Heating Protocol: Begin continuous vacuum pumping. Heat the sample at a rate of 4 K/min up to 423 K (150°C).

-

Drying: Maintain the temperature at 423 K for 6 hours under continuous vacuum.

-

Cooling and Storage: After 6 hours, turn off the furnace and allow the sample to cool to room temperature under vacuum. Once cooled, transfer the anhydrous barium perchlorate to a desiccator for storage.

The following diagram illustrates the workflow for the preparation of anhydrous barium perchlorate.

Caption: Workflow for the preparation of anhydrous barium perchlorate.

Key Applications in Research and Development

Barium perchlorate's strong oxidizing nature and high solubility make it a versatile reagent in various scientific applications.[3][4]

Analytical Chemistry

Barium perchlorate is used for the determination of small concentrations of sulfate ions through titration.[1] In this method, a non-aqueous solvent like ethanol or isopropanol is required, and Thorin is typically used as an indicator.[1]

The diagram below outlines the logical relationship in sulfate titration using barium perchlorate.

Caption: Logical diagram of sulfate titration using barium perchlorate.

Chemical Synthesis

As a powerful oxidizing agent, barium perchlorate is employed in various chemical syntheses.[4] It can also be used to prepare other perchlorate salts.[4] Additionally, its anhydrous form is an effective drying agent for organic solvents.[1]

Potential Relevance in Drug Development

While not a direct pharmaceutical ingredient, barium perchlorate has been used in studies involving the complexation of fluoroquinolone antibacterial agents like ciprofloxacin and norfloxacin.[1] This complexation can increase the solubility of these antibiotics in polar solvents, which could have implications for their uptake and efficacy.[1] The perchlorate anion is also of interest in medicinal chemistry as a competitive inhibitor of the sodium-iodide symporter, which is relevant in the study and treatment of thyroid disorders.[12][13]

Safety, Handling, and Disposal

Barium perchlorate is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

Oxidizing Agent: It is a strong oxidizer and can cause or intensify fire.[1] It should be kept away from combustible materials.

-

Toxicity: Barium compounds are toxic if ingested or inhaled.[5] Acute exposure can lead to adverse health effects.[14]

-

Irritant: It can cause irritation to the skin, eyes, and respiratory tract.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14][15] In case of dust formation, use a suitable respirator.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][16] Keep it separate from combustible materials, reducing agents, and organic materials.[8]

The following diagram illustrates the key safety considerations for handling barium perchlorate.

Caption: Key safety protocols for handling barium perchlorate.

Disposal

Dispose of barium perchlorate and its waste in accordance with local, state, and federal regulations.[15] One method for the disposal of perchlorates involves reduction with elemental iron under UV light to form the less hazardous chloride, which can then be precipitated as barium sulfate.

Thermal Decomposition

The thermal decomposition of anhydrous barium perchlorate is a complex process that occurs at elevated temperatures (435-495 °C) and yields barium chloride and oxygen.[11] The decomposition proceeds through unstable intermediates, including barium chlorate.[11][17]

Conclusion

Barium perchlorate hydrate is a versatile and powerful chemical reagent with significant applications in analytical chemistry, synthesis, and various research fields. A thorough understanding of its properties, preparation, and safe handling is crucial for its effective and responsible use in a laboratory setting. While its direct role in drug development is limited, its utility in related chemical studies and as an analytical standard underscores its importance to the scientific community.

References

-

Wikipedia. Barium perchlorate. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 588–591. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 588–591. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. ResearchGate. [Link]

-

Sciencemadness Wiki. Barium perchlorate. (2023). [Link]

-

FUNCMATER. Barium perchlorate trihydrate (Ba(ClO4)2•3H2O)-Crystalline. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. Semantic Scholar. [Link]

-

Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Journal of Chemistry, 47(16), 3031–3039. [Link]

-

chemister.ru. barium perchlorate trihydrate. [Link]

-

Greer, M. A., Goodman, G., Pleus, R. C., & Greer, S. E. (2002). Perchlorate Clinical Pharmacology and Human Health: A Review. PMC - PubMed Central. [Link]

-

The Lab Depot. Material Safety Data Sheet Barium Perchlorate, 0.01 N. [Link]

-

Exposome-Explorer. Barium Perchlorate, anhydrous MSDS. (2005). [Link]

-

chemister.ru. barium perchlorate. [Link]

-

CDC. Perchlorates | Public Health Statement | ATSDR. [Link]

-

AMERICAN ELEMENTS. Barium Perchlorate Trihydrate. [Link]

-

FDA. Perchlorate Questions and Answers. (2017). [Link]

-

Wikipedia. Perchlorate. [Link]

-

Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of barium perchlorate. Canadian Science Publishing. [Link]

-

AMERICAN ELEMENTS. Barium Perchlorate Solution. [Link]

-

Greer, M. A., Goodman, G., Pleus, R. C., & Greer, S. E. (2002). Perchlorate Clinical Pharmacology and Human Health: A Review. ResearchGate. [Link]

-

Lee, J., Kang, J., & Hong, S. T. (2015). Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. IUCr Journals. [Link]

-

Bohidar, N., & Mohanty, S. R. (1980). Kinetics of thermal decomposition of gamma-irradiated barium perchlorate. OSTI.GOV. [Link]

-

PubChem. Barium perchlorate | BaCl2O8 | CID 61623. [Link]

-

Loba Chemie. 13465-95-7 CAS | BARIUM PERCHLORATE ANHYDROUS | Metallic Salts (Metal Salts) | Article No. 01712. [Link]

Sources

- 1. Barium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 13465-95-7: Barium perchlorate | CymitQuimica [cymitquimica.com]

- 6. CAS 10294-39-0: Perchloric acid, barium salt, trihydrate [cymitquimica.com]

- 7. barium perchlorate trihydrate [chemister.ru]

- 8. wholesale Barium perchlorate trihydrate Crystalline - FUNCMATER [funcmater.com]

- 9. BARIUM PERCHLORATE TRIHYDRATE CAS#: 10294-39-0 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Perchlorate Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. labdepotinc.com [labdepotinc.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. BARIUM PERCHLORATE - Safety Data Sheet [chemicalbook.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Anhydrous vs hydrated barium perchlorate properties

An In-depth Technical Guide to the Comparative Properties of Anhydrous and Hydrated Barium Perchlorate

Introduction: Beyond the Formula

To the materials scientist, analytical chemist, or drug development professional, the distinction between a chemical's anhydrous and hydrated forms is fundamental. This is particularly true for potent oxidizing agents like barium perchlorate, where the presence or absence of water of crystallization dramatically alters its physical properties, reactivity, and suitability for specific applications. Barium perchlorate exists most commonly as the anhydrous salt, Ba(ClO₄)₂, and as barium perchlorate trihydrate, Ba(ClO₄)₂·3H₂O.

This guide moves beyond a superficial comparison to provide a detailed technical analysis of these two forms. We will explore the profound structural differences originating from the water molecule's role and dissect how these differences manifest in critical properties such as hygroscopicity, thermal stability, and solubility. By understanding the causality behind their distinct behaviors, researchers can make more informed decisions, ensuring the integrity and success of their experimental designs.

Molecular Structure and Crystallography: The Foundational Difference

The core distinction between anhydrous and hydrated barium perchlorate lies in their crystal lattice and the coordination environment of the barium cation (Ba²⁺).

Anhydrous Barium Perchlorate (Ba(ClO₄)₂)